N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(N,N-dimethylsulfamoyl)phenyl group and linked to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety. The 1,3,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c1-23(2)30(25,26)13-9-7-12(8-10-13)18-21-22-19(29-18)20-17(24)16-11-27-14-5-3-4-6-15(14)28-16/h3-10,16H,11H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCOBCWOTLVWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, chemical properties, and various biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The exploration is supported by relevant research findings and data tables.
Molecular Formula and Structure
The molecular formula of the compound is . The structural representation includes a 1,3,4-oxadiazole ring connected to a benzo[d][1,4]dioxine moiety and a dimethylsulfamoyl group. The compound's IUPAC name is:
5-[4-(dimethylsulfamoyl)phenyl]-N-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide)
- Molecular Weight : 368.45 g/mol
- SMILES Notation :
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCCCOC
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Alam et al. synthesized novel oxadiazole derivatives with significant cytotoxicity against breast cancer cell lines (MCF-7 and HepG2). One of their compounds exhibited IC50 values comparable to the standard drug Doxorubicin, indicating strong anticancer activity .
- Bajaj et al. reported that their synthesized oxadiazole derivatives showed promising results against MCF-7 and MDA-MB-231 cell lines using the MTT assay method .
Antibacterial Activity
The compound's structure suggests potential antibacterial properties. Research indicates that similar oxadiazole derivatives exhibit activity against various bacterial strains:
- Zabiulla et al. demonstrated that certain 1,3,4-oxadiazole derivatives showed significant antibacterial activity against both gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
The presence of the sulfamoyl group in the compound may contribute to anti-inflammatory properties. Studies on related compounds have shown that oxadiazole derivatives can inhibit inflammatory pathways:
- Research findings indicate that oxadiazole-containing compounds can modulate inflammatory responses through various mechanisms, including inhibition of pro-inflammatory cytokines .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Moieties
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Structure: This compound replaces the dimethylsulfamoylphenyl group with a fluorophenyl substituent and substitutes the dihydrobenzo[b][1,4]dioxine with a dihydroisoquinoline system.
- Molecular Weight : 338.34 g/mol (vs. target compound’s ~405.4 g/mol, estimated).
- Activity : Fluorophenyl groups often enhance lipophilicity and membrane permeability, but the absence of a sulfamoyl group may reduce polar interactions with targets like enzymes or receptors .
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Structure : Shares the dihydrobenzo[b][1,4]dioxine-carboxamide backbone but incorporates a pyrazole substituent instead of dimethylsulfamoylphenyl.
- Molecular Weight : 341.32 g/mol.
- Activity: Pyrazole groups are known for hydrogen-bonding capabilities, which may compete with sulfamoyl groups in target binding. Limited bioactivity data are available for this compound .
Table 1: Key Structural and Physicochemical Comparisons
Functional Analogues with Bioactive Heterocycles
N′-5-Tetrazolyl-N-arylthioureas and N-5-Tetrazolyl-N′-aroylureas
- Structure : Tetrazole rings (bioisosteres for carboxylic acids) paired with thiourea or urea linkages (e.g., compound 2h: N-5-tetrazolyl-N′-p-methoxybenzoylurea).
- Activity : Demonstrated herbicidal and plant growth-regulating activities, with EC₅₀ values < 10 μM in some cases .
- Comparison : The target compound’s 1,3,4-oxadiazole and sulfamoyl groups may confer distinct target selectivity compared to tetrazole-based systems.
Research Findings and Mechanistic Insights
- Sulfamoyl Group Impact : The dimethylsulfamoyl moiety in the target compound may enhance interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) compared to fluorophenyl or pyrazole analogues .
- NMR Profiling : Comparative NMR studies of analogous oxadiazole derivatives (e.g., compound 1 and 7 in ) suggest that substituent-induced chemical shift changes (e.g., regions A and B in ) could help map structural modifications in the target compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended to achieve high-purity N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor hydrazides with carbonyl derivatives. For example, outlines a two-step protocol: (1) coupling of substituted benzoic acids with hydrazine hydrate to form hydrazides, followed by (2) cyclization using POCl₃ or H₂SO₄ as catalysts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization in ethanol yields >95% purity, as confirmed by HPLC retention time analysis .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential. and emphasize using ¹H NMR to confirm the integration of aromatic protons (e.g., dihydrobenzo[d][1,4]dioxine protons at δ 4.5–5.0 ppm) and sulfamoyl groups (δ 3.1–3.3 ppm). ESI-MS in positive ion mode can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 468.2) .
Q. How should researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Conduct solubility profiling in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via UV-Vis spectroscopy. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis can identify degradation products, such as oxadiazole ring cleavage or sulfamoyl hydrolysis .
Advanced Research Questions
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound against biological targets like PARP or adenylyl cyclases?
- Methodological Answer : Focus on substituent modifications at the oxadiazole and dihydrobenzo[d][1,4]dioxine moieties. demonstrates that electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring enhance PARP-1 inhibition (IC₅₀ = 0.8 µM vs. 2.3 µM for unsubstituted analogs). Use in vitro enzyme assays (e.g., fluorescence-based PARP activity kits) and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. How can computational modeling resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability of the compound in target binding pockets. highlights AI-driven tools (COMSOL Multiphysics) for predicting off-target interactions. Validate predictions with orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts for target specificity) .
Q. What experimental designs are optimal for studying synergistic effects of this compound with established therapeutics?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. In , co-administration with temozolomide in glioblastoma cell lines (U87) showed synergistic apoptosis (CI = 0.6). Optimize dose ranges using response surface methodology (RSM) and validate with RNA-seq to identify co-regulated pathways (e.g., DNA repair, apoptosis) .
Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability, plasma protein binding) using LC-MS/MS. notes that poor oral bioavailability (<20% in rats) may explain reduced in vivo efficacy. Mitigate this via nanoformulation (e.g., PEGylated liposomes) or prodrug derivatization of the carboxamide group .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., Western blot for target engagement alongside enzyme activity assays) .
- Theoretical Frameworks : Align studies with established pharmacological theories (e.g., lock-and-key model for enzyme inhibition) to contextualize mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
